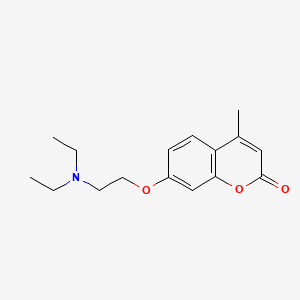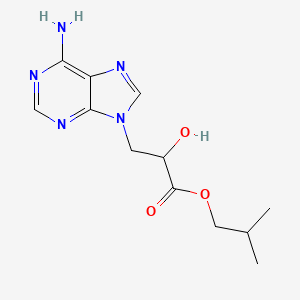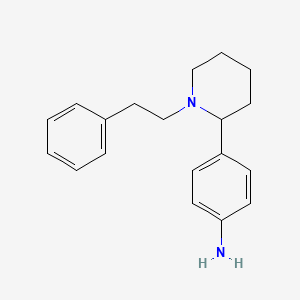
4-(1-Phenethylpiperidin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Phenethylpiperidin-2-yl)aniline is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties
准备方法
Synthetic Routes and Reaction Conditions
4-(1-Phenethylpiperidin-2-yl)aniline can be synthesized through a multi-step process involving several key reactions:
Michael Addition: The synthesis begins with the Michael addition of phenylethanamine and methyl acrylate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to form N-phenylethyl-4-piperidone.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions.
Reductive Amination: Finally, the compound is subjected to reductive amination with aniline and hydrogen catalyzed by Raney Nickel, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(1-Phenethylpiperidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-(1-Phenethylpiperidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It serves as a precursor for the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(1-Phenethylpiperidin-2-yl)aniline involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
相似化合物的比较
4-(1-Phenethylpiperidin-2-yl)aniline can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Acryloylfentanyl: A close structural analog of fentanyl with additional functional groups.
Carfentanil: Another fentanyl analog with a higher potency.
属性
分子式 |
C19H24N2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-[1-(2-phenylethyl)piperidin-2-yl]aniline |
InChI |
InChI=1S/C19H24N2/c20-18-11-9-17(10-12-18)19-8-4-5-14-21(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15,20H2 |
InChI 键 |
SJVFAJXDHFCTHY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)N)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
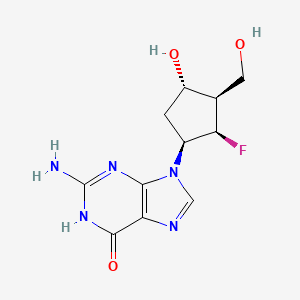
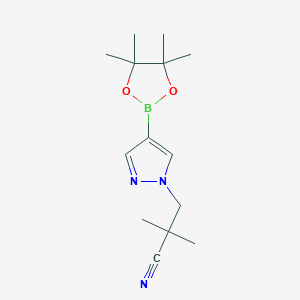
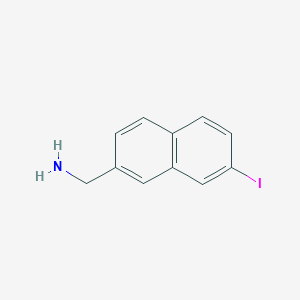

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
